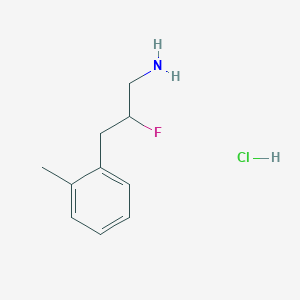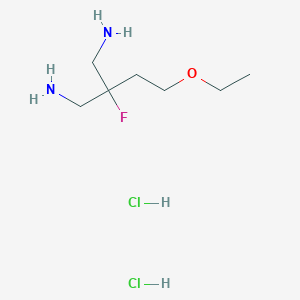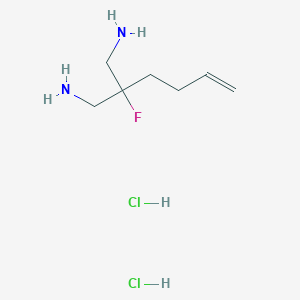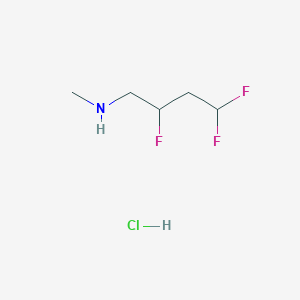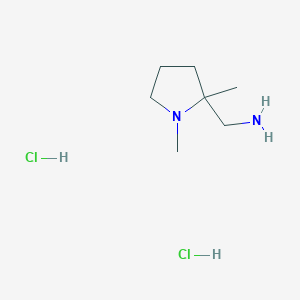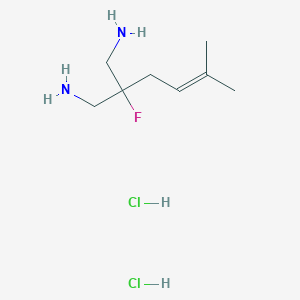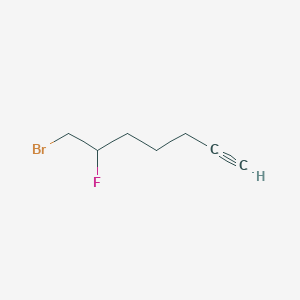![molecular formula C11H14N2O2 B1484977 (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-25-0](/img/structure/B1484977.png)
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-3-Methylbut-2-en-1-yl-1H-pyrazol-4-ylprop-2-enoate, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a molecular weight of 219.29 g/mol. This compound is of interest due to its potential applications in various scientific research fields, such as biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis and Reaction Pathways
The stereochemical properties of related compounds have been studied to understand their transformation capabilities. For instance, Borisova et al. (2016) examined the stereochemical peculiarities of similar compounds through X-ray structural analysis, revealing limitations in their transformation into certain derivatives due to the inability to undergo thermal intramolecular Diels–Alder reactions (Borisova et al., 2016).
Synthesis and Characterization
A significant aspect of research focuses on synthesizing new derivatives and characterizing their properties. Bhat et al. (2016) reported the synthesis of a new series of compounds via a Claisen–Schmidt condensation approach. These compounds were evaluated for their antimicrobial, antioxidant, and anticancer activities, showing broad-spectrum antimicrobial and antioxidant activities and moderate to excellent anticancer activities (Bhat et al., 2016).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to “(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid”. For example, Farghaly et al. (2001) synthesized derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates, examining their antimicrobial and anti-inflammatory activities. One compound showed in vitro antibacterial activity, and two compounds displayed in vivo anti-inflammatory potency (Farghaly et al., 2001).
Material Science and Chemical Synthesis
Research also extends to the synthesis of novel compounds for material science applications. For instance, Quiroga et al. (2007) reported the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing a novel protocol that yields these compounds efficiently (Quiroga et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGIYFKOZLZFP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=N1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1C=C(C=N1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



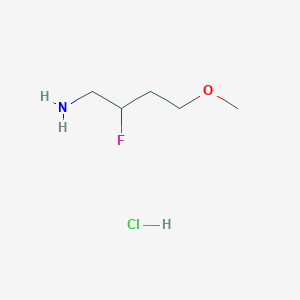
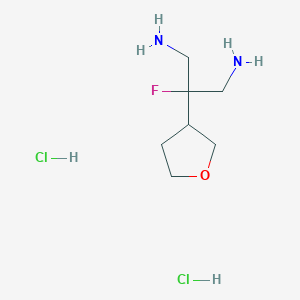
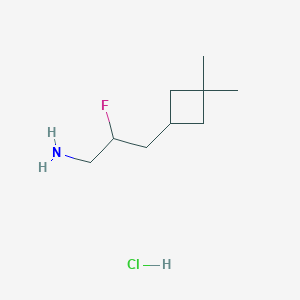
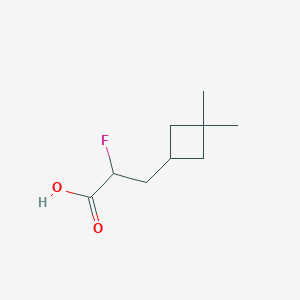
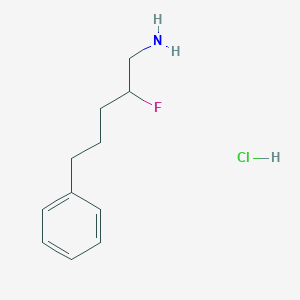
![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
